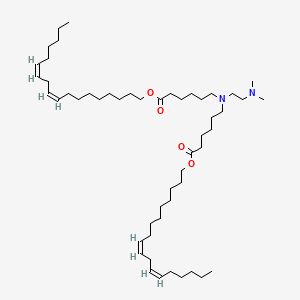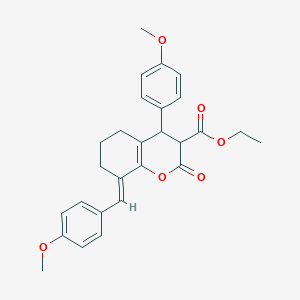![molecular formula C19H18F2N4O2 B13364242 1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364242.png)
1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common synthetic route involves the reaction of 4-(difluoromethoxy)aniline with 3-isopropylbenzoyl chloride to form an intermediate, which is then cyclized with hydrazine to yield the triazole ring.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the production process.
化学反応の分析
1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings or the triazole ring are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of biochemical pathways and mechanisms.
Medicine: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the areas of anti-inflammatory, antifungal, and anticancer therapies.
作用機序
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and phenyl groups enable it to bind to active sites or allosteric sites on target proteins, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide: This compound shares a similar triazole core but differs in the substitution pattern on the phenyl ring and the presence of a pyridinyl group.
1-[4-(difluoromethoxy)phenyl]-N-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Another similar compound with variations in the substitution pattern, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which can influence its reactivity, stability, and biological activity.
特性
分子式 |
C19H18F2N4O2 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
1-[4-(difluoromethoxy)phenyl]-N-(3-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H18F2N4O2/c1-12(2)13-4-3-5-14(10-13)23-18(26)17-22-11-25(24-17)15-6-8-16(9-7-15)27-19(20)21/h3-12,19H,1-2H3,(H,23,26) |
InChIキー |
YTCNLLDIMNSSTI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine](/img/structure/B13364161.png)
![propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364167.png)
![2-(2-{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13364175.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364187.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364196.png)
![3-[(Methylsulfanyl)methyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364197.png)

![N-(4-chlorobenzyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13364212.png)
![4-ethyl-3-phenylpyridazino[4,3-c]quinolin-5(6H)-one](/img/structure/B13364217.png)
![(2E)-3-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13364219.png)
![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364230.png)


